molecular formula C20H36ClN B135526 Miripirium chloride CAS No. 2748-88-1

Miripirium chloride

Cat. No. B135526
CAS RN: 2748-88-1
M. Wt: 326 g/mol
InChI Key: ZCTSINFCZHUVLI-UHFFFAOYSA-M
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Description

Miripirium chloride is not directly mentioned in the provided papers. However, the papers do discuss related compounds involving iridium and platinum, which are elements often used in the synthesis of complex inorganic compounds. The first paper describes the synthesis of pentanuclear clusters that include iridium, while the second paper discusses the synthesis of a platinum-based anti-tumor drug, miriplatin .

Synthesis Analysis

The synthesis of the iridium-containing clusters is achieved by reacting Ir4(CO)11(PPhH2) and Ir4(CO)10(PPhH2)L with a metal complex in acetonitrile in the presence of a base, DBU. The yield of these reactions is reported to be good, although the exact percentage is not specified . On the other hand, miriplatin is synthesized from a platinum(II) diiodide complex, silver nitrate, myristic acid, and sodium hydroxide, with a reported yield of about 73% .

Molecular Structure Analysis

The molecular structures of the iridium clusters are characterized by a combination of fast-atom bombardment mass spectrometry, and 1H, 13C, and 31P NMR. The crystal structures are determined by X-ray crystallography, revealing a square-pyramidal geometry for the iridium derivatives . In contrast, the structure of miriplatin is characterized by elemental analysis, ESI-MS, FT-IR, 1H-NMR, and thermal analysis, confirming the structure of the synthesized compound .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving miripirium chloride. However, the synthesis processes described for the related compounds involve complexation reactions, ligand substitution, and the formation of metal-carbon bonds, which are typical in the synthesis of metal-based pharmaceuticals and clusters .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and structural characterization. The iridium clusters are likely to have properties typical of metal carbonyl clusters, such as solubility in organic solvents and reactivity with nucleophiles. The miriplatin compound's properties include its thermal stability, as indicated by thermal analysis, and its solubility characteristics, which are important for its application as an anti-tumor drug .

Scientific Research Applications

Intrathecal Administration and Neurotoxicity

Miripirium chloride, in the context of intrathecal administration, has been associated with specific toxicity issues. Schlatter et al. (2017) explored the clinical and histological effects of miripirium chloride when combined with Depo-Medrol injections. The study found that additives like miripirium chloride in intrathecal methylprednisolone acetate formulations can be neurotoxic, leading to complications like arachnoiditis and bladder dysfunction (Schlatter et al., 2017).

MicroRNA Delivery and Therapeutics

Although not directly involving miripirium chloride, research on microRNA (miRNA) therapeutics provides relevant context for understanding the broader implications of drug excipients and delivery systems in which miripirium chloride might be involved. Lee et al. (2019) discussed the use of nanoparticles for controlled delivery of miRNA-based therapeutics in cancer and neurodegenerative disorders, offering insights into potential applications where miripirium chloride might be relevant (Lee et al., 2019).

Safety And Hazards

Miripirium chloride can be neurotoxic when injected intrathecally . Adverse reactions have been reported with this administration route such as arachnoiditis, bladder dysfunction, headache, meningitis . The lethal doses of myristyl-γ-picolinium chloride (Miripirium) were determined to be 200 mg/Kg subcutaneously, 7.5 mg/Kg intraperitoneally, 30 mg/Kg intravenously, and 250 mg/Kg by stomach tube .

Future Directions

A successful high-p,T,c chemical intensification of MGPC synthesis from neat myristyl chloride and γ-picoline in continuous flow has been described .

properties

IUPAC Name

4-methyl-1-tetradecylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTSINFCZHUVLI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046834
Record name Miripirium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Miripirium chloride

CAS RN

2748-88-1
Record name Myristyl-γ-picolinium chloride
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Record name Miripirium chloride [INN]
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Record name Quatresin
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Record name Pyridinium, 4-methyl-1-tetradecyl-, chloride (1:1)
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Record name Miripirium chloride
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URL https://comptox.epa.gov/dashboard/DTXSID2046834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1-tetradecylpyridinium chloride
Source European Chemicals Agency (ECHA)
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Record name MIRIPIRIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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